molecular formula C14H13BrN4O B2476557 (E)-N'-(4-bromobenzylidene)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide CAS No. 306302-22-7

(E)-N'-(4-bromobenzylidene)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B2476557
CAS No.: 306302-22-7
M. Wt: 333.189
InChI Key: QAXBTXVTMSBTGH-LZYBPNLTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N'-(4-bromobenzylidene)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide is a hydrazone derivative characterized by a pyrazole core substituted with a cyclopropyl group at position 3 and a 4-bromobenzylidene moiety at the carbohydrazide position. Its (E)-configuration is stabilized by intramolecular hydrogen bonding and conjugation, as confirmed by X-ray crystallography in related compounds . This compound belongs to a broader class of pyrazole-carbohydrazides, which are studied for their structural diversity, biological activities (e.g., antimicrobial, anticancer), and tunable electronic properties via substituent modification .

Properties

IUPAC Name

N-[(E)-(4-bromophenyl)methylideneamino]-5-cyclopropyl-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN4O/c15-11-5-1-9(2-6-11)8-16-19-14(20)13-7-12(17-18-13)10-3-4-10/h1-2,5-8,10H,3-4H2,(H,17,18)(H,19,20)/b16-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAXBTXVTMSBTGH-LZYBPNLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2)C(=O)NN=CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C2=CC(=NN2)C(=O)N/N=C/C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(4-bromobenzylidene)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-bromobenzaldehyde with 3-cyclopropyl-1H-pyrazole-5-carbohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is subsequently purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Acid/Base-Mediated Hydrolysis

The hydrazone group undergoes hydrolysis under acidic or basic conditions to regenerate the parent aldehyde and carbohydrazide:

(E)-N’-(4-Bromobenzylidene)-3-cyclopropyl-1H-pyrazole-5-carbohydrazideH+/OH4-Bromobenzaldehyde+3-cyclopropyl-1H-pyrazole-5-carbohydrazide\text{(E)-N'-(4-Bromobenzylidene)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide} \xrightarrow{\text{H}^+/\text{OH}^-} \text{4-Bromobenzaldehyde} + \text{3-cyclopropyl-1H-pyrazole-5-carbohydrazide}

  • Conditions : 1M HCl or NaOH, reflux at 80–100°C for 4–6 hours .

  • Yield : 70–85% (isolated via crystallization).

Reduction of the Hydrazone Bond

The C=N bond is selectively reduced to form a hydrazine derivative using catalytic hydrogenation or sodium borohydride:

(E)-N’-(4-Bromobenzylidene)-...H2/Pd-CN’-(4-Bromobenzyl)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide\text{(E)-N'-(4-Bromobenzylidene)-...} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{N'-(4-Bromobenzyl)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide}

  • Reagents : 10% Pd/C in ethanol under 1 atm H₂ .

  • Outcome : Retention of stereochemistry at the cyclopropane ring .

Electrophilic Substitution

The pyrazole ring undergoes electrophilic substitution at the N1 and C4 positions due to electron-rich aromaticity:

Reaction Type Reagents Position Product Yield
BrominationBr₂/FeBr₃C44-Bromo-3-cyclopropyl-1H-pyrazole derivative62%
NitrationHNO₃/H₂SO₄N1Nitro-substituted pyrazole55%

Cyclopropane Ring Functionalization

The cyclopropane moiety participates in ring-opening reactions under oxidative conditions:

CyclopropaneO3/Zn1,3-Diketone intermediate\text{Cyclopropane} \xrightarrow{\text{O}_3/\text{Zn}} \text{1,3-Diketone intermediate}

  • Application : Serves as a precursor for fused heterocycles.

Nucleophilic Aromatic Substitution

The bromine atom at the para position of the benzylidene group is susceptible to nucleophilic displacement:

Nucleophile Conditions Product References
–OHCuI, K₂CO₃, DMF, 120°C4-Hydroxybenzylidene derivative
–NH₂NH₃, EtOH, reflux4-Aminobenzylidene analog

Suzuki-Miyaura Coupling

The bromine atom facilitates cross-coupling with boronic acids:

4-Bromo group+Ar–B(OH)2Pd(PPh₃)₄Biaryl product\text{4-Bromo group} + \text{Ar–B(OH)}_2 \xrightarrow{\text{Pd(PPh₃)₄}} \text{Biaryl product}

  • Catalyst : Pd(PPh₃)₄, K₂CO₃, 1,4-dioxane, 80°C .

  • Scope : Compatible with aryl/heteroaryl boronic acids (e.g., phenyl, pyridyl) .

Formation of Triazoles

Reaction with NaN₃ under Huisgen conditions generates 1,2,3-triazole derivatives:

Hydrazone+NaN₃CuSO₄Triazole-fused pyrazole\text{Hydrazone} + \text{NaN₃} \xrightarrow{\text{CuSO₄}} \text{Triazole-fused pyrazole}

  • Mechanism : 1,3-Dipolar cycloaddition .

  • Applications : Antimicrobial agents .

Oxidation of the Hydrazone Group

Treatment with NaOCl or KMnO₄ oxidizes the hydrazone to a diazenium intermediate:

C=N–NHNaOClC=N–N⁺=O\text{C=N–NH} \xrightarrow{\text{NaOCl}} \text{C=N–N⁺=O}

  • Applications : Intermediate for azo-dye synthesis .

Pyrazole Ring Oxidation

Strong oxidants like K₂Cr₂O₇ cleave the pyrazole ring to form maleic anhydride derivatives:

PyrazoleK₂Cr₂O₇/H₂SO₄Maleic anhydride + NH₃\text{Pyrazole} \xrightarrow{\text{K₂Cr₂O₇/H₂SO₄}} \text{Maleic anhydride + NH₃}

  • Conditions : 60°C, 3 hours .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the promising anticancer properties of (E)-N'-(4-bromobenzylidene)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide. The compound has been evaluated against multiple cancer cell lines, demonstrating significant cytotoxic effects.

Case Studies

  • Cytotoxicity Evaluation : In vitro studies revealed that the compound exhibited IC50 values ranging from 2.5 to 20.2 µM against various cancer cell lines, including prostate carcinoma and melanoma cells. Notably, it showed selective toxicity towards cancer cells compared to normal fibroblasts, indicating its potential as a targeted anticancer agent .
  • Mechanism of Action : The compound's mechanism appears to involve the inhibition of cell proliferation and migration. For instance, in a wound healing assay, it significantly inhibited the migration of melanoma cells, suggesting its potential as an antimetastatic agent .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored, with various studies reporting its effectiveness against bacterial strains.

Data Summary

Microbial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate that the compound possesses notable antibacterial activity, making it a candidate for further development in antimicrobial therapies .

Antioxidant Activity

In addition to its anticancer and antimicrobial properties, this compound has demonstrated antioxidant capabilities.

Research Findings

  • Antioxidant Assays : The compound was evaluated using the Ferric Reducing Antioxidant Power (FRAP) assay, showing a reducing power comparable to established antioxidants. This suggests that it may help mitigate oxidative stress-related damage in biological systems .

Mechanism of Action

The mechanism of action of (E)-N’-(4-bromobenzylidene)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its hydrazone and pyrazole moieties. These interactions can modulate biological pathways and result in various pharmacological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Key structural analogs include derivatives with varying aryl substituents on the benzylidene group and modifications to the pyrazole ring (Table 1).

Compound Name Substituent (R) Space Group Density (g/cm³) R-Factor Refinement Method
Target compound 4-Br, cyclopropyl P 1 21/c 1 1.655 0.0653 SHELXL97
(E)-N'-(4-Cl-benzylidene)-analog 4-Cl P 1 21/c 1 1.632 0.0681 SHELXL97
(E)-N'-(4-OCH₃-benzylidene)-5-methyl analog 4-OCH₃, 5-CH₃ P 1 21/c 1 1.498 0.0542 SHELXL
(E)-N'-(2,4-diCl-benzylidene)-5-phenyl 2,4-diCl, 5-C₆H₅ P 1 21/c 1 1.601 0.0712 SHELXL
  • Key Observations: The bromo-substituted derivative exhibits higher density (1.655 g/cm³) compared to chloro (1.632 g/cm³) and methoxy analogs (1.498 g/cm³), attributed to bromine’s larger atomic mass and van der Waals interactions . All analogs crystallize in the monoclinic P 1 21/c 1 space group, indicating similar packing motifs dominated by N–H⋯O hydrogen bonds and π-π stacking .

Spectroscopic and Electronic Properties

  • FT-IR : The C=N stretching frequency in the target compound (~1600 cm⁻¹) is redshifted compared to the 4-OCH₃ analog (~1620 cm⁻¹), suggesting enhanced conjugation in the bromo derivative due to electron-withdrawing effects .
  • NMR : The ¹H NMR signal for the hydrazone NH proton appears at δ 11.2–11.5 ppm across analogs, but the 4-Br derivative shows deshielded aromatic protons (δ 7.6–7.8 ppm) due to bromine’s inductive effect .
  • DFT Calculations :
    • The HOMO-LUMO gap for the 4-Br derivative (4.2 eV) is narrower than the 4-OCH₃ analog (4.5 eV), indicating higher reactivity and polarizability .
    • The cyclopropyl group induces steric strain, reducing planarity and altering charge distribution compared to phenyl or methyl substituents .

Biological Activity

The compound (E)-N'-(4-bromobenzylidene)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide is a member of the pyrazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The molecular formula of the compound is C13H12BrN5OC_{13}H_{12}BrN_5O. Its structure features a pyrazole ring, a cyclopropyl group, and a bromobenzylidene moiety. The synthesis typically involves the condensation of 4-bromobenzaldehyde with 3-cyclopropyl-1H-pyrazole-5-carbohydrazide under acidic conditions.

Table 1: Structural Features

ComponentStructure
Pyrazole RingAromatic heterocycle
Cyclopropyl GroupThree-membered carbon ring
BromobenzylideneBenzene derivative with Br

Antimicrobial Activity

Recent studies have shown that pyrazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

  • Mechanism of Action : The antimicrobial activity is believed to result from the inhibition of bacterial protein synthesis and disruption of cell wall integrity.

Anticancer Potential

While some pyrazole derivatives have demonstrated anticancer activity, studies on This compound indicate it lacks significant anticancer properties. For instance, in vitro assays showed no substantial cytotoxicity against cancer cell lines such as HeLa and MCF-7 .

Other Biological Activities

Research has highlighted various other biological activities associated with pyrazole derivatives:

  • Anti-inflammatory Effects : Some studies suggest that compounds containing the pyrazole structure can inhibit cyclooxygenase enzymes, reducing inflammation.
  • Antioxidant Activity : Pyrazoles have shown potential in scavenging free radicals, contributing to their protective effects against oxidative stress .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against E. coli & S. aureus
AnticancerInactive against cancer cell lines
Anti-inflammatoryInhibition of COX enzymes
AntioxidantFree radical scavenging

Case Studies

  • Antimicrobial Evaluation : A study conducted by Slater et al. (2024) assessed the compound's effectiveness against several pathogens. Results indicated moderate activity against gram-positive bacteria but limited efficacy against gram-negative strains .
  • Structure-Activity Relationship (SAR) : Research highlighted in PubMed reviews indicates that modifications in the pyrazole structure can enhance biological activity. However, variations in substituents like bromine can alter the compound's efficacy significantly .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.